1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
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Overview
Description
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a tetrazole moiety
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors and ion channels . The specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The tetrazole group might be involved in this interaction, as tetrazoles are often used in drug design for their ability to mimic the bioisostere of the carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps. One common method involves the coupling of a cyclopropyl carboxylic acid derivative with a piperazine derivative through an amide bond formation. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopropylmethanone: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and a triazole moiety.
Uniqueness
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to its combination of a cyclopropyl group, a piperazine ring, and a tetrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
cyclopropyl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-26-16-7-5-15(6-8-16)24-17(19-20-21-24)13-22-9-11-23(12-10-22)18(25)14-3-4-14/h5-8,14H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJKTXTKLHWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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